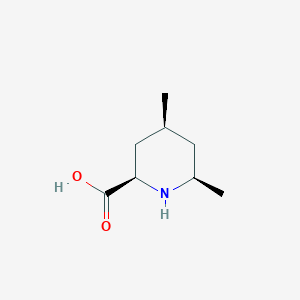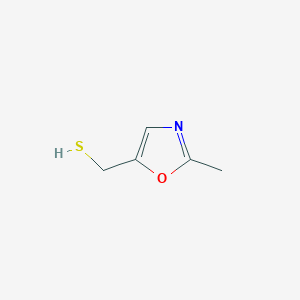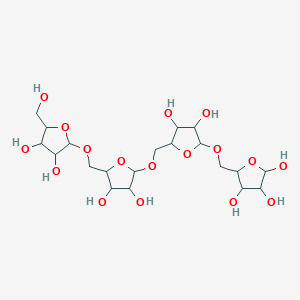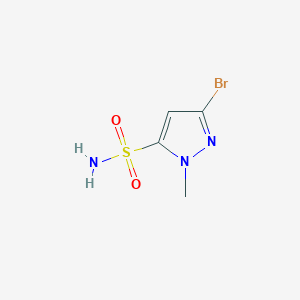
4,6-Dimethylpiperidine-2-carboxylic acid, cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethylpiperidine-2-carboxylic acid, cis, is a piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethylpiperidine-2-carboxylic acid, cis, involves several steps. One common method includes the acid-mediated alkyne functionalization with enamine formation, which generates an iminium ion. Subsequent reduction leads to the formation of the piperidine ring .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve hydrogenation, cyclization, cycloaddition, annulation, and amination reactions. These methods are designed to be fast and cost-effective, catering to the high demand for piperidine-containing compounds in the pharmaceutical industry .
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dimethylpiperidine-2-carboxylic acid, cis, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
4,6-Dimethylpiperidine-2-carboxylic acid, cis, has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 4,6-Dimethylpiperidine-2-carboxylic acid, cis, involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with various enzymes and receptors in the body. These interactions can modulate biological processes, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4,6-Dimethylpiperidine-2-carboxylic acid, cis, include other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant properties.
Evodiamine: An alkaloid with potential anticancer properties.
Matrine: Known for its anti-inflammatory effects.
Uniqueness
What sets this compound, apart from these similar compounds is its specific structural configuration and the unique biological activities it exhibits. Its cis configuration allows for distinct interactions with molecular targets, making it a valuable compound in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C8H15NO2 |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
(2R,4S,6R)-4,6-dimethylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-5-3-6(2)9-7(4-5)8(10)11/h5-7,9H,3-4H2,1-2H3,(H,10,11)/t5-,6+,7+/m0/s1 |
Clave InChI |
BRCPKVKLLIOMQR-RRKCRQDMSA-N |
SMILES isomérico |
C[C@H]1C[C@H](N[C@H](C1)C(=O)O)C |
SMILES canónico |
CC1CC(NC(C1)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![rac-methyl (1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12312749.png)
![Diethyl [(methylamino)methyl]phosphonate](/img/structure/B12312750.png)



![1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid,7-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-, monohydrochloride, (8S)-](/img/structure/B12312760.png)



![tert-butyl (4aR,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate;tert-butyl (4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate](/img/structure/B12312802.png)
![{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B12312806.png)
![N-[2-(N-Boc-N-n-propylamino)ethyl]phthalimide](/img/structure/B12312814.png)
